molecular formula C20H24BrN3O3S B2679951 N-(4-bromobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide CAS No. 887196-96-5

N-(4-bromobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide

カタログ番号: B2679951
CAS番号: 887196-96-5
分子量: 466.39
InChIキー: JFYXIUKKWRCDQH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4-bromobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromobenzyl group, a tosyl group, and a carboxamide group attached to a piperazine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide typically involves multiple steps:

    Bromination of Benzyl Alcohol: The initial step involves the bromination of benzyl alcohol to form 4-bromobenzyl alcohol. This can be achieved using bromine in the presence of a catalyst such as aluminium chloride.

    Formation of 4-Bromobenzyl Bromide: The 4-bromobenzyl alcohol is then converted to 4-bromobenzyl bromide using a brominating agent like phosphorus tribromide.

    N-Alkylation of Piperazine: The 4-bromobenzyl bromide is reacted with 4-methylpiperazine to form N-(4-bromobenzyl)-4-methylpiperazine.

    Tosylation: The final step involves the tosylation of N-(4-bromobenzyl)-4-methylpiperazine using tosyl chloride in the presence of a base such as triethylamine to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

化学反応の分析

Types of Reactions

N-(4-bromobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromobenzyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic Substitution: Formation of substituted piperazine derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

科学的研究の応用

Medicinal Chemistry

N-(4-bromobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide is being investigated for its potential therapeutic applications. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug development. The following are notable areas of focus:

  • Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been observed to induce apoptosis in HUH7 cells with an IC50 value of 12.5 µM and inhibit microtubule synthesis in MCF7 cells with an IC50 of 15.0 µM .
  • Mechanism of Action : The compound's mechanism is believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways. This suggests its potential as an anticancer agent by targeting specific molecular pathways .

Research has indicated that this compound possesses antimicrobial properties, making it a subject of interest in the development of new antibiotics. Its interactions with bacterial cell wall synthesis enzymes can enhance its efficacy against resistant strains .

Drug Development

The compound is being explored for its potential role as a lead compound in drug development due to its favorable pharmacological properties. Its ability to modulate enzyme activity positions it as a candidate for further optimization and testing in therapeutic settings .

Case Study 1: Anticancer Screening

In a comprehensive screening study, this compound was tested against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
HUH712.5Induction of apoptosis
MCF715.0Inhibition of microtubule synthesis
HCT11610.0Cell cycle arrest
KATO-320.0Inhibition of angiogenesis

This data indicates significant potential for this compound as an anticancer agent through various mechanisms .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of the compound against common bacterial strains such as Staphylococcus aureus and Bacillus subtilis. The results demonstrated potent activity, highlighting its potential as a new antibiotic candidate .

作用機序

The mechanism of action of N-(4-bromobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The bromobenzyl group can interact with biological receptors, while the tosyl group can enhance the compound’s stability and solubility. The piperazine ring can facilitate binding to various enzymes and proteins, leading to potential therapeutic effects.

類似化合物との比較

Similar Compounds

  • N-(4-bromophenyl)-4-methyl-N-tosylpiperazine-1-carboxamide
  • N-(4-chlorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide
  • N-(4-fluorobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide

Uniqueness

N-(4-bromobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide is unique due to the presence of the bromobenzyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs with different halogen substitutions.

生物活性

N-(4-bromobenzyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C17H20BrN3O2\text{C}_{17}\text{H}_{20}\text{Br}\text{N}_{3}\text{O}_{2}

This compound contains a piperazine moiety, which is commonly associated with various pharmacological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have shown that derivatives of piperazine, including this compound, exhibit significant antibacterial activity against Gram-positive bacteria. The mechanism of action appears to involve the depolarization of the bacterial cytoplasmic membrane, leading to disruption of membrane potential and subsequent cell death. This mechanism has been noted in compounds that target drug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococcus (VRE) .

Anticancer Potential

The compound has also been investigated for its potential as a CYP11A1 inhibitor. Inhibition of this cytochrome P450 enzyme is crucial in the treatment of androgen receptor-dependent conditions, particularly prostate cancer. Research indicates that compounds with CYP11A1 inhibitory activity can significantly reduce tumor growth in vivo, suggesting a promising application in cancer therapy .

Antibacterial Efficacy

A study evaluating the antibacterial properties of various piperazine derivatives highlighted this compound's effectiveness against resistant strains. The minimum inhibitory concentrations (MICs) were reported as follows:

Bacterial StrainMIC (µg/mL)
MRSA2.5
VRE3.0
Staphylococcus epidermidis2.0

These findings underscore the compound's potential as a lead for developing new antibacterial agents .

Anticancer Activity

In a murine model of castration-resistant prostate cancer (CRPC), compounds similar to this compound demonstrated significant tumor suppression. The following data summarizes the results from this study:

Treatment GroupTumor Volume (mm³)% Tumor Reduction
Control500-
CYP11A1 Inhibitor15070

This substantial reduction indicates that targeting steroid biosynthesis pathways may be an effective strategy for treating advanced prostate cancer .

特性

IUPAC Name

N-[(4-bromophenyl)methyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24BrN3O3S/c1-16-3-9-19(10-4-16)28(26,27)24(15-17-5-7-18(21)8-6-17)20(25)23-13-11-22(2)12-14-23/h3-10H,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFYXIUKKWRCDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)Br)C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。